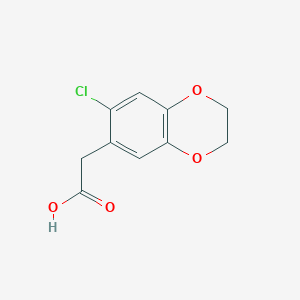
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid
説明
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid is an organic compound with the molecular formula C10H9ClO4 It is a derivative of benzodioxin, a bicyclic compound containing a dioxin ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by acetic acid substitution. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with thionyl chloride to introduce the chlorine atom at the 7-position. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
生物活性
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article synthesizes current knowledge regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and an average mass of approximately 228.63 g/mol. The structure features a benzodioxin core with a chlorine atom at the 7-position and an acetic acid functional group, which contributes to its unique reactivity and biological properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness as an antibacterial agent. It has shown significant activity against various bacterial strains:
| Bacterial Strain | % Inhibition of Biofilm Growth |
|---|---|
| Bacillus subtilis | 60.04% |
| Escherichia coli | 60.04% |
These results indicate that this compound can inhibit bacterial biofilm formation effectively, suggesting its potential use in treating bacterial infections and preventing biofilm-related complications .
Enzyme Inhibition
The compound exhibits enzyme inhibition properties that are crucial for therapeutic applications. Notably, it has been studied for its inhibitory effects on:
- Alpha-glucosidase : This enzyme is involved in carbohydrate digestion; inhibition may help manage blood glucose levels in diabetic patients.
- Acetylcholinesterase : Inhibition of this enzyme is significant for potential applications in Alzheimer's disease treatment, as it can enhance acetylcholine levels in the brain.
Molecular docking studies have indicated that this compound binds effectively to these enzymes, although specific mechanisms of action remain to be fully elucidated .
Although detailed mechanisms specific to this compound are not fully understood, its structural features suggest interactions with various biological targets. The presence of the benzodioxin moiety is known to enhance bioactivity through multiple pathways:
特性
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSIVKEHGQKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650933 | |
| Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-98-1 | |
| Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















